molecular formula C17H16N4S2 B5586069 N-(2-ethylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine

N-(2-ethylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine

Cat. No.: B5586069
M. Wt: 340.5 g/mol
InChI Key: FMTFRSLZAOWDTN-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine likely involves multi-step organic synthesis. Common steps might include:

    Formation of the imidazo[2,1-b][1,3]thiazole ring: This could be achieved through cyclization reactions involving thioamides and α-halo ketones.

    Formation of the thiazole ring: This might involve the Hantzsch thiazole synthesis, which uses α-haloketones and thioamides.

    Coupling reactions: The final step would involve coupling the heterocyclic rings with the 2-ethylphenylamine moiety, possibly through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole rings.

    Reduction: Reduction reactions could target the imidazo[2,1-b][1,3]thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Materials Science:

Biology

    Drug Development: Possible use as a lead compound in the development of new pharmaceuticals.

    Biochemical Research: Studying its interactions with biological macromolecules.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases, depending on its biological activity.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: As an intermediate in the production of drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-N-[4-(5-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine
  • N-(2-ethylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-4-yl)-1,3-thiazol-2-yl]amine

Uniqueness

The unique combination of the imidazo[2,1-b][1,3]thiazole and thiazole rings, along with the 2-ethylphenylamine moiety, might confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S2/c1-3-12-6-4-5-7-13(12)19-16-20-14(10-23-16)15-11(2)18-17-21(15)8-9-22-17/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFRSLZAOWDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C4N3C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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